molecular formula C15H17ClN4O3 B4121082 methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}amino)benzoate hydrochloride

methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}amino)benzoate hydrochloride

Cat. No.: B4121082
M. Wt: 336.77 g/mol
InChI Key: LFNPMLIRYQMPOH-UHFFFAOYSA-N
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Description

Methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}amino)benzoate hydrochloride is a useful research compound. Its molecular formula is C15H17ClN4O3 and its molecular weight is 336.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0989181 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}amino)benzoate hydrochloride is used as a reagent in the synthesis of various heterocyclic systems. For example, it has been employed in the preparation of substituted pyrimidinones and pyrazole heterocyclics, which have applications in the field of medicinal chemistry and material science (Toplak et al., 1999), (Deohate & Palaspagar, 2020).

Environmental Impact and Herbicide Studies

  • This compound has been studied for its environmental impact, particularly in relation to its use as a herbicide. Research has focused on its effects on ground water and stream quality, its dissipation from watersheds, and the resultant ecological implications. These studies are crucial in understanding the environmental safety and sustainability of using such chemicals in agriculture (Neary & Michael, 1989), (Michael, 2003).

Crystallography and Structural Chemistry

  • The compound has been a subject of interest in crystallography and structural chemistry. Research in this area focuses on understanding the molecular structure, hydrogen bonding patterns, and crystal packing of various derivatives of this compound. This knowledge is pivotal for the development of new materials and drugs (Asaruddin et al., 2010).

Synthesis of Radiolabeled Compounds

  • It is used in the synthesis of radiolabeled compounds, which are vital for tracing and studying the behavior of various chemicals in biological systems and the environment. Such studies are essential for drug development and understanding environmental pollutants (Yang, Ye, & Lu, 2008).

Antimicrobial and Insecticidal Potential

  • Derivatives of this compound have been explored for their antimicrobial and insecticidal properties. This research is crucial in the development of new pesticides and antimicrobial agents, which can have significant implications in agriculture and public health (Deohate & Palaspagar, 2020).

Chemical Degradation and Microbial Interaction

  • Studies have also explored the degradation pathways of this compound, especially in relation to its interaction with microorganisms. For instance, the degradation of related herbicides by fungi like Aspergillus niger has been examined to understand how these compounds break down in the environment. This research is crucial for assessing the ecological impact and designing environmentally friendly chemicals (Sharma, Banerjee, & Choudhury, 2012).

Properties

IUPAC Name

methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylamino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3.ClH/c1-9-8-10(2)17-14(16-9)19-15(21)18-12-7-5-4-6-11(12)13(20)22-3;/h4-8H,1-3H3,(H2,16,17,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNPMLIRYQMPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.